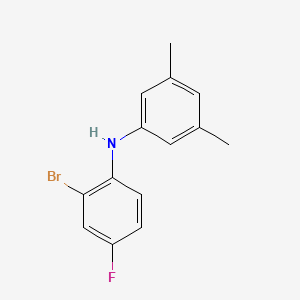![molecular formula C8H10N2O2 B14076467 (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate](/img/structure/B14076467.png)
(R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate is a heterocyclic compound that features a fused pyrrole and imidazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate typically involves the annulation of an imidazole ring to a pyrrole ring. One method involves the use of a polydimethylsiloxane (PDMS) microreactor with an immobilized Ru(III)-P4VP complex, initiated by irradiation with visible light. This method provides excellent yields of the target product in a short reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of continuous flow reactors and environmentally benign catalysts, such as the Ru(III)-P4VP complex, suggests potential scalability for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
®-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Aplicaciones Científicas De Investigación
®-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Mecanismo De Acción
The mechanism of action for ®-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as receptors or enzymes, and modulating their activity. Further research is needed to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Dimiracetam: A nootropic drug with a similar pyrroloimidazole structure.
α1A-Adrenergic Receptor Partial Agonists: Compounds with similar structures that target adrenergic receptors.
Uniqueness
®-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate is unique due to its specific ring structure and potential for diverse chemical reactivity
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
[(7R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl] acetate |
InChI |
InChI=1S/C8H10N2O2/c1-6(11)12-7-2-4-10-5-3-9-8(7)10/h3,5,7H,2,4H2,1H3/t7-/m1/s1 |
Clave InChI |
UGVXJSHQXPYGHJ-SSDOTTSWSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1CCN2C1=NC=C2 |
SMILES canónico |
CC(=O)OC1CCN2C1=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


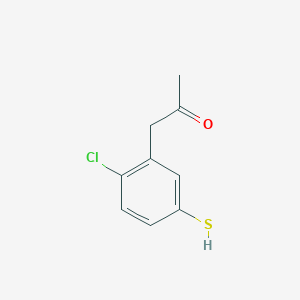


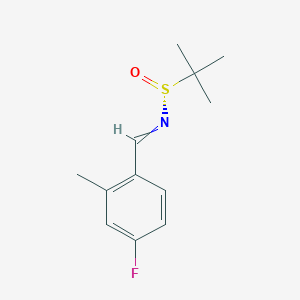
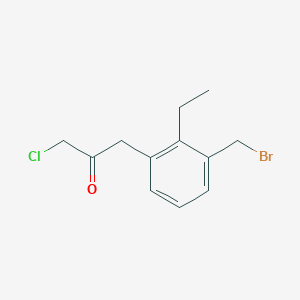
![3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B14076429.png)
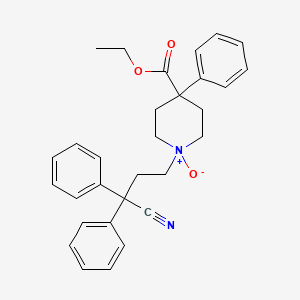

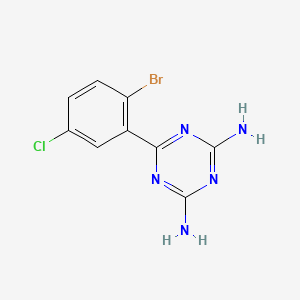


![6-[2-[(9-acetyloxy-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14076470.png)

